molecular formula C10H13NO B13308669 4-Methoxy-7-methyl-2,3-dihydro-1H-indole

4-Methoxy-7-methyl-2,3-dihydro-1H-indole

Katalognummer: B13308669
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: BEFVMIJMUFAYFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-7-methyl-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-7-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indolines, and quinonoid derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Methoxy-7-methyl-2,3-dihydro-1H-indole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methoxy-7-methyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Methoxyindole: Similar structure but lacks the methyl group at the 7-position.

    4-Methoxyindole: Similar structure but lacks the methyl group at the 7-position.

    2,3-Dihydro-1H-indole: Lacks both the methoxy and methyl groups.

Uniqueness

4-Methoxy-7-methyl-2,3-dihydro-1H-indole is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H13NO

Molekulargewicht

163.22 g/mol

IUPAC-Name

4-methoxy-7-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H13NO/c1-7-3-4-9(12-2)8-5-6-11-10(7)8/h3-4,11H,5-6H2,1-2H3

InChI-Schlüssel

BEFVMIJMUFAYFV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(C=C1)OC)CCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.